Acifluorfen-metilo

Descripción general

Descripción

Acifluorfen-methyl is a chemical compound primarily used as a post-emergence herbicide. It is known for its effectiveness against broad-leaved weeds and grasses. The compound is typically used in its sodium salt form and is highly soluble in water. Acifluorfen-methyl is a derivative of acifluorfen and is recognized for its photobleaching properties, which disrupt the photosynthetic process in plants .

Aplicaciones Científicas De Investigación

Acifluorfen-methyl has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of herbicidal action and photobleaching.

Biology: The compound is employed in research on plant physiology and the effects of herbicides on plant metabolism.

Medicine: While not directly used in medicine, its mechanism of action provides insights into the development of drugs targeting similar pathways.

Mecanismo De Acción

Acifluorfen-methyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for chlorophyll synthesis in plants. The inhibition leads to the accumulation of protoporphyrin IX, a phototoxic compound that causes cell membrane damage when exposed to light. This results in the photobleaching and eventual death of the plant .

Safety and Hazards

Acifluorfen-methyl is harmful if swallowed and causes skin irritation. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

There are now 22 herbicides targeting PPO: 10 phenyl-imides (e.g., butafenacil), 5 DPEs (e.g., acifluorfen), 3 N-phenyl-triazolinones (e.g., sulfentrazone), 2 N-phenyl-oxadiazolones (e.g., oxadiazon), and 2 that belong to other chemical classes . The future of effective and sustainable PPO-inhibitor use relies on development of new chemistries that maintain activity on resistant biotypes and the promotion of responsible stewardship of PPO inhibitors both new and old .

Análisis Bioquímico

Biochemical Properties

Acifluorfen-methyl plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (Protox) . This enzyme is crucial for the biosynthesis of heme and chlorophyll. By inhibiting Protox, Acifluorfen-methyl causes the accumulation of protoporphyrin IX, a precursor of chlorophyll and heme . This accumulation leads to the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to the death of the target weeds . The interaction between Acifluorfen-methyl and Protox is a key aspect of its herbicidal activity.

Cellular Effects

Acifluorfen-methyl has profound effects on various types of cells and cellular processes. In nonchlorophyllous soybean cells, it causes the accumulation of tetrapyrroles, which are intermediates in the biosynthesis of chlorophyll and heme . This accumulation leads to photooxidative damage, resulting in cell death . Additionally, Acifluorfen-methyl affects cell signaling pathways, gene expression, and cellular metabolism by inducing the production of ROS . These ROS can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and viability.

Molecular Mechanism

The molecular mechanism of Acifluorfen-methyl involves the inhibition of protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll and heme . By binding to the active site of Protox, Acifluorfen-methyl prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates ROS . These ROS cause oxidative damage to cellular components, leading to cell death. The inhibition of Protox by Acifluorfen-methyl is a critical step in its herbicidal action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acifluorfen-methyl change over time. Studies have shown that the herbicide inhibits root elongation in soybean seedlings after 48 hours of exposure, with a more pronounced effect observed after 96 hours . The stability and degradation of Acifluorfen-methyl also play a role in its long-term effects on cellular function. Over time, the accumulation of ROS and the resulting oxidative damage can lead to significant cellular dysfunction and death . These temporal effects highlight the importance of understanding the dynamics of Acifluorfen-methyl’s action in laboratory settings.

Dosage Effects in Animal Models

The effects of Acifluorfen-methyl vary with different dosages in animal models. In mice, high doses of Acifluorfen-methyl (2500 ppm) have been shown to induce liver injury and promote tumor development . The herbicide’s hepatotoxic effects are mediated by the constitutive androstane receptor (CAR), which plays a crucial role in the development of liver tumors in response to certain chemicals . Lower doses of Acifluorfen-methyl may have less severe effects, but the potential for toxicity and adverse effects remains a concern. Understanding the dosage effects of Acifluorfen-methyl is essential for assessing its safety and efficacy in animal models.

Metabolic Pathways

Acifluorfen-methyl is involved in several metabolic pathways, primarily related to its detoxification and bioactivation. In plants, the herbicide is metabolized through a three-phase process involving oxidation, reduction, and hydrolysis . These reactions convert Acifluorfen-methyl into less toxic compounds, which are then conjugated with molecules such as glutathione or amino acids . The final phase involves the formation of secondary conjugates or insoluble bound residues, which are excreted from the plant . The metabolic pathways of Acifluorfen-methyl are crucial for its selectivity and effectiveness as a herbicide.

Transport and Distribution

The transport and distribution of Acifluorfen-methyl within cells and tissues are essential for its herbicidal activity. The herbicide is absorbed by plant leaves and translocated to the target site, where it inhibits Protox . Environmental factors such as temperature and light can influence the uptake and distribution of Acifluorfen-methyl . For example, higher temperatures can alter the composition of the plant cuticle, affecting the herbicide’s penetration and translocation . Understanding the transport and distribution of Acifluorfen-methyl is critical for optimizing its application and efficacy.

Subcellular Localization

Acifluorfen-methyl’s subcellular localization is primarily within the chloroplasts, where it inhibits Protox . The enzyme is located in the inner membrane of the chloroplast, and the herbicide’s binding to Protox prevents the synthesis of chlorophyll . This localization is essential for the herbicide’s mode of action, as it ensures that Acifluorfen-methyl targets the site of chlorophyll biosynthesis. Additionally, the subcellular localization of Acifluorfen-methyl may involve specific targeting signals or post-translational modifications that direct it to the chloroplasts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

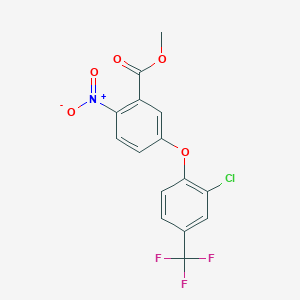

The synthesis of acifluorfen-methyl involves several key steps. The final steps include an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. This intermediate is then hydrolyzed using hydrobromic acid in acetic acid as the solvent .

Industrial Production Methods

In industrial settings, the production of acifluorfen-methyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then formulated into various herbicidal products for agricultural use .

Análisis De Reacciones Químicas

Types of Reactions

Acifluorfen-methyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: Acifluorfen-methyl can participate in substitution reactions, particularly involving its nitro and chloro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various organic solvents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include acifluorfen-amine, acifluorfen-acetamide, and des-carboxy-acifluorfen. These metabolites are often analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques .

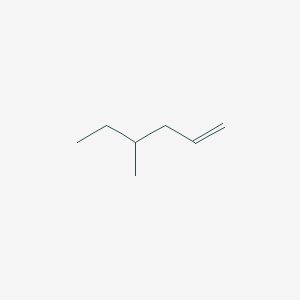

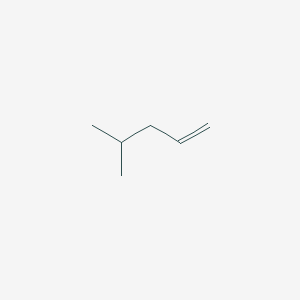

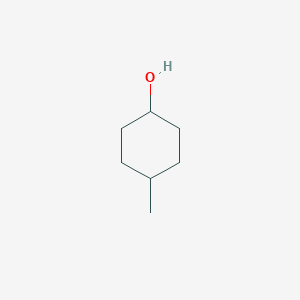

Comparación Con Compuestos Similares

Similar Compounds

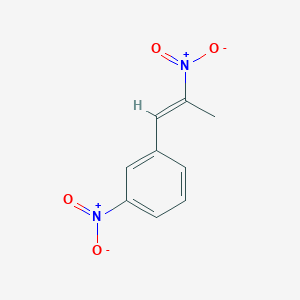

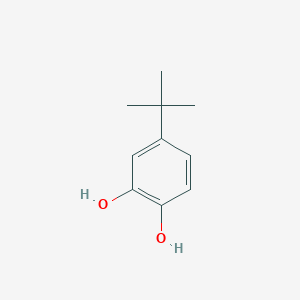

Acifluorfen: The parent compound of acifluorfen-methyl, used in similar applications.

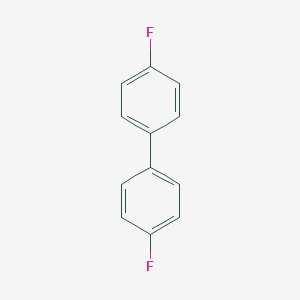

Fomesafen: Another diphenyl ether herbicide with a similar mechanism of action.

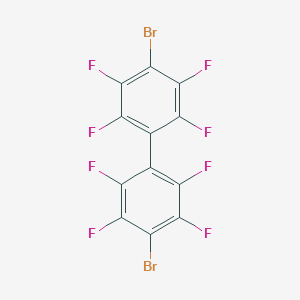

Bifenox: A structural analog with a COOCH₃ group adjacent to the nitro group

Uniqueness

Acifluorfen-methyl is unique due to its high solubility in water and its effectiveness at lower concentrations compared to similar compounds. Its ability to cause photobleaching makes it particularly effective against a wide range of weeds .

Propiedades

IUPAC Name |

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGMXAFUHVRQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041583 | |

| Record name | Acifluorfen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50594-67-7 | |

| Record name | Acifluorfen-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIFLUORFEN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

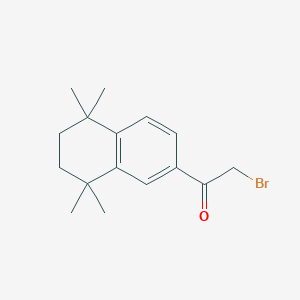

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of acifluorfen-methyl in plants?

A1: Acifluorfen-methyl targets the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll and heme. [, , , , , ]

Q2: How does acifluorfen-methyl affect Protox activity?

A2: Acifluorfen-methyl acts as a potent inhibitor of Protox. [, , , , , ] This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX.

Q3: What are the downstream consequences of Protox inhibition by acifluorfen-methyl?

A3: Protoporphyrinogen IX, in the presence of light and oxygen, is rapidly oxidized to protoporphyrin IX, a photodynamic molecule. [, , , , , , , , , , ] This accumulation of protoporphyrin IX triggers the formation of reactive oxygen species (ROS) which cause damage to cell membranes, ultimately leading to plant death. [, , , , , , , , , ]

Q4: Is light essential for the herbicidal activity of acifluorfen-methyl?

A4: Yes, light is absolutely required for the herbicidal activity of acifluorfen-methyl. [, , , , , , , , , , , , ] The accumulated protoporphyrin IX requires light activation to generate the ROS responsible for cellular damage.

Q5: Are there specific plant pigments involved in the light-activation of acifluorfen-methyl?

A5: Research suggests that carotenoids, and potentially a xanthophyll, play a crucial role in the light-activation mechanism of acifluorfen-methyl. [, , , ] Studies with various chlorophyllous mutants indicate that these pigments are involved in the herbicide's toxicity.

Q6: Does inhibiting carotenoid biosynthesis affect acifluorfen-methyl activity?

A6: Yes, pretreating seedlings with fluridone, a carotenoid biosynthesis inhibitor, provides protection against acifluorfen-methyl injury. [] This further supports the involvement of carotenoids in the light-activation process.

Q7: How rapid is the cellular damage caused by acifluorfen-methyl after light exposure?

A7: Following light exposure, significant increases in membrane permeability, as measured by ion efflux, can be detected within 10 to 15 minutes of acifluorfen-methyl treatment. [, ] This indicates rapid membrane disruption after the light-dependent activation of the herbicide.

Q8: What specific types of cellular damage are observed after acifluorfen-methyl treatment?

A8: Electron microscopy studies reveal significant structural damage to the chloroplast envelope, tonoplast (vacuolar membrane), and plasma membrane in acifluorfen-methyl treated tissues. [] This damage is consistent with the observed increase in membrane permeability and leakage.

Q9: Is there evidence of lipid peroxidation in acifluorfen-methyl treated tissues?

A9: Yes, significant increases in thiobarbituric acid-reacting materials (TBARS), indicative of lipid peroxidation, are detectable within 1 to 2 hours of light exposure in acifluorfen-methyl treated cotyledons. [] This finding further supports the role of ROS in acifluorfen-methyl induced cellular damage.

Q10: Does oxygen play a role in acifluorfen-methyl toxicity?

A10: Yes, acifluorfen-methyl toxicity is reduced in oxygen-deficient atmospheres. [, , ] This supports the involvement of oxygen in the ROS generation pathway triggered by the herbicide.

Q11: Can antioxidants protect against acifluorfen-methyl induced damage?

A11: Yes, pretreatment with α-tocopherol, a potent antioxidant, can protect against acifluorfen-methyl induced injury. [, ] This further supports the role of ROS in the herbicide's mode of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.